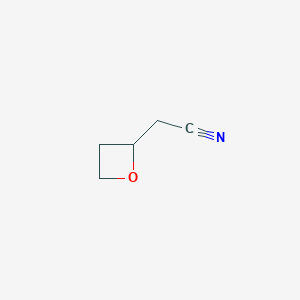

2-(Oxetan-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

2-(oxetan-2-yl)acetonitrile |

InChI |

InChI=1S/C5H7NO/c6-3-1-5-2-4-7-5/h5H,1-2,4H2 |

InChI Key |

FHGSBCFTVADUIO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC1CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Oxetan 2 Yl Acetonitrile

Oxetane (B1205548) Ring Reactivity

Ring-opening reactions are a hallmark of oxetane chemistry, driven by the relief of ring strain. acs.org These reactions can be catalyzed by acids, bases, or metals, with the specific conditions dictating the outcome. magtech.com.cnresearchgate.net However, no specific studies detailing the nucleophilic ring-opening of 2-(Oxetan-2-yl)acetonitrile were found.

Nucleophilic Ring-Opening Reactions of the Oxetane Moiety

Metal-Catalyzed Ring OpeningVarious metal catalysts, including lanthanide triflates, can promote the ring-opening of oxetanes with nucleophiles like amines.utexas.eduOther metal-salen complexes have also been developed for asymmetric ring-opening reactions.mdpi.comNo information was found regarding the application of these methods to this compound.

Oxetanes can undergo ring expansion to form more stable five-membered heterocycles, such as tetrahydrofurans. sioc-journal.cn These reactions can be mediated by carbenes, photochemistry, or radical cations. sioc-journal.cnnih.govresearchgate.net For instance, research has shown that acetonitrile (B52724) can act as a nucleophile in trapping radical cations derived from other oxetanes, leading to a ring-expanded oxazine. nih.govfigshare.com However, specific studies on ring expansion or rearrangement reactions starting from this compound are absent from the provided sources.

The strained oxetane ring can participate in cycloaddition reactions. sioc-journal.cnresearchgate.net Photochemical processes like the Paternò–Büchi reaction represent a key class of such transformations. utexas.edu There is no available research describing the behavior of this compound in cycloaddition reactions.

Reactions Preserving the Oxetane Ring

The oxetane ring, while more stable than the corresponding epoxide, is susceptible to ring-opening reactions, particularly under strongly acidic or Lewis acidic conditions. chemrxiv.orgresearchgate.netmagtech.com.cn Consequently, synthetic transformations on the acetonitrile side chain must be conducted under conditions that maintain the integrity of the heterocyclic core. Generally, neutral, basic, and mild, low-temperature acidic conditions are compatible with the oxetane framework. chemrxiv.org

Several classes of reactions have been shown to proceed successfully on oxetane-containing molecules without inducing ring cleavage. For instance, basic conditions are effective for transformations like ester hydrolysis, preventing the acid-catalyzed ring-opening that might otherwise occur. chemrxiv.org Deoxyfluorination of hydroxyl groups on an oxetane ring has been successfully achieved using reagents like DAST (diethylaminosulfur trifluoride) at low temperatures (–78 to 0 °C), leaving the ring intact. chemrxiv.org Furthermore, the reduction of amide functionalities to amines can be performed selectively using reagents such as aluminum hydride (AlH₃) at reduced temperatures, whereas stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) may lead to decomposition. chemrxiv.org

These findings underscore the importance of reagent and condition selection to ensure the preservation of the valuable oxetane motif during synthetic manipulations.

Table 1: Examples of Reaction Conditions that Preserve the Oxetane Ring

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Ester Hydrolysis | Basic conditions (e.g., NaOH) | Prevents ring-opening | chemrxiv.org |

| Deoxyfluorination | DAST, morph-DAST, –78 to 0 °C | Conversion of alcohol to fluoride | chemrxiv.org |

| Amide Reduction | AlH₃, –78 °C to –50 °C | Selective reduction to amine | chemrxiv.org |

| General Stability | 1 M NaOH, rt | Full recovery of oxetane ether | rsc.org |

Acetonitrile Group Reactivity

The acetonitrile group (—CH₂CN) in this compound is the primary site for a wide range of chemical transformations. Its reactivity stems from both the electrophilic nature of the nitrile carbon and the acidity of the adjacent α-protons. ntnu.no

Alpha-Proton Reactivity of the Acetonitrile Moiety

The methylene (B1212753) protons (—CH₂—) situated between the oxetane ring and the nitrile group are acidic due to the strong electron-withdrawing nature of the cyano group (pKa of acetonitrile ≈ 31 in DMSO). ntnu.no Deprotonation by a strong base generates a resonance-stabilized carbanion, which is a potent nucleophile.

This nucleophilic carbanion can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation : Reaction with alkyl halides (Sₙ2 reaction) to introduce alkyl substituents at the alpha-position.

Addition to Carbonyls : Nucleophilic addition to aldehydes and ketones to form β-hydroxynitriles.

While strong bases like lithium diisopropylamide (LDA) are often used, modern catalytic systems have been developed to generate this nucleophile under milder conditions. For example, a cooperative catalytic system involving a cationic ruthenium complex, an amine base (DBU), and a sodium salt can activate acetonitrile for nucleophilic addition to aldehydes and imines under mildly basic conditions. organic-chemistry.org Another approach involves the in-situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine. This silyl ketene imine then serves as the nucleophile for additions to electrophiles like acetals and nitrones. richmond.edu This alpha-reactivity provides a powerful tool for elaborating the carbon skeleton of this compound.

Table 3: Reactions Involving the Alpha-Protons of the Acetonitrile Moiety

| Reaction Type | Electrophile | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Aldehydes, Imines | Cationic Ru complex, DBU, NaPF₆ | β-Hydroxynitrile, β-Aminonitrile | organic-chemistry.org |

Deprotonation and Alkylation/Acylation

The methylene group (–CH₂–) positioned between the oxetane ring and the nitrile group is an active methylene group. The electron-withdrawing nature of the cyano group (–C≡N) significantly increases the acidity of the α-protons, facilitating their removal by a suitable base to form a resonance-stabilized carbanion.

Deprotonation: The formation of the carbanion is typically achieved using a strong base that is sterically hindered to prevent nucleophilic attack on the nitrile carbon. Common bases for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu). The resulting carbanion is a soft nucleophile, with the negative charge delocalized between the α-carbon and the nitrogen atom of the nitrile group.

Alkylation: This nucleophilic carbanion can readily participate in Sₙ2 reactions with a variety of electrophiles, most commonly alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the α-position, leading to the formation of a new carbon-carbon bond. The choice of the alkylating agent can be varied to introduce primary, secondary, or even tertiary alkyl groups, although reactions with secondary and tertiary halides may be less efficient due to competing elimination reactions.

Acylation: Similarly, the carbanion can react with acylating agents, such as acyl chlorides or acid anhydrides, to introduce an acyl group at the α-position. This acylation reaction yields α-cyano ketones, which are versatile intermediates for further synthetic transformations. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The general scheme for these transformations is presented below:

Deprotonation: this compound + Base → [this compound]⁻ + [Base-H]⁺

Alkylation: [this compound]⁻ + R-X → 2-(Oxetan-2-yl)-2-alkylacetonitrile + X⁻

Acylation: [this compound]⁻ + R-CO-Cl → 2-(Oxetan-2-yl)-2-acylacetonitrile + Cl⁻

| Reaction | Reagents | Product Type | General Observations |

| Deprotonation | NaH, LDA, KOtBu | Carbanion | Formation of a resonance-stabilized nucleophile. |

| Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | α-Alkyl-2-(oxetan-2-yl)acetonitrile | Efficient for primary and some secondary halides. researchgate.net |

| Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides | α-Acyl-2-(oxetan-2-yl)acetonitrile | Forms α-cyano ketones, useful synthetic intermediates. |

Condensation Reactions

The active methylene group in this compound is also a prime candidate for participation in various condensation reactions. These reactions typically involve the base-catalyzed reaction of the carbanion with a carbonyl compound or another nitrile.

Knoevenagel Condensation: In the presence of a weak base, such as piperidine (B6355638) or ammonia, this compound is expected to undergo a Knoevenagel condensation with aldehydes or ketones. fiveable.me The reaction proceeds through the initial formation of the carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy nitrile intermediate typically undergoes subsequent dehydration to yield an α,β-unsaturated nitrile.

Thorpe-Ziegler Reaction: While the Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form a cyclic ketone after hydrolysis, the intermolecular version, the Thorpe reaction, involves the self-condensation of a nitrile. wikipedia.orgchemeurope.comlscollege.ac.in Under strongly basic conditions, this compound could potentially undergo a Thorpe-type dimerization. In this reaction, the carbanion of one molecule would attack the nitrile carbon of a second molecule, leading to the formation of an enamine intermediate.

| Reaction | Reactant | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Aldehyde or Ketone | Weak base (e.g., piperidine) | α,β-Unsaturated nitrile |

| Thorpe Reaction (Dimerization) | This compound | Strong base (e.g., NaH) | β-Enaminonitrile |

Concerted Reactivity Involving Both Oxetane and Nitrile Moieties

Concerted reactions are single-step reactions where bond breaking and bond formation occur simultaneously. For a molecule like this compound, a concerted reaction involving both the oxetane ring and the nitrile group would be a unique and complex transformation.

Currently, there is no specific literature precedent for such concerted reactions for this particular molecule. The reactivity of the oxetane ring typically involves ring-opening under acidic or nucleophilic conditions, which are distinct from the conditions that activate the α-carbon of the nitrile. researchgate.netacs.org For a concerted reaction to occur, a specific set of reagents and conditions would be required to bring about a simultaneous transformation of both functional groups.

Hypothetically, a concerted mechanism could be envisioned in the context of a pericyclic reaction, such as a cycloaddition or an electrocyclic reaction, where both the oxetane and nitrile groups participate in the cyclic transition state. Another possibility could be a fragment-assisted reaction where the initial reaction at one site triggers a cascade that involves the other functional group in a concerted or near-concerted fashion. However, without experimental evidence, any proposed mechanism in this category remains purely speculative. The distinct chemical nature and reactivity of the strained ether and the nitrile group make their participation in a single, concerted step a challenging proposition.

Synthesis and Exploration of Derivatives and Analogues of 2 Oxetan 2 Yl Acetonitrile

Mono- and Polysubstituted 2-(Oxetan-2-yl)acetonitrile Derivatives

The synthesis of substituted this compound derivatives can be achieved through two primary strategies: the construction of an already substituted oxetane (B1205548) ring or the direct functionalization of a pre-formed oxetane-acetonitrile scaffold. Methodologies for forming 2-substituted and polysubstituted oxetanes are varied, often involving intramolecular cyclization reactions. beilstein-journals.orgnih.gov

One common approach involves the cyclization of functionalized 1,3-diols or their precursors. For example, a suitably protected 1,3-diol bearing a nitrile precursor can be cyclized under Williamson ether synthesis conditions. The position and nature of substituents on the diol backbone dictate the final substitution pattern on the oxetane ring. C-C bond-forming cyclizations represent a less common but powerful strategy. These methods often require the deprotonation of a carbon alpha to an activating group, followed by intramolecular displacement of a leaving group to form the four-membered ring. beilstein-journals.org

Research has demonstrated the synthesis of oxetanes bearing nitrile functionalities through versatile methods. For instance, the reaction of primary alcohols with a vinylating reagent, followed by an intramolecular cyclization, can yield 2-substituted oxetanes. This approach allows for the incorporation of a nitrile group within the structure. nih.gov Polysubstituted oxetanes can be accessed through radical cyclization of ethers, offering a pathway to highly decorated ring systems that could be adapted for acetonitrile (B52724) derivatives. nih.gov

Table 1: Selected Synthetic Approaches to Substituted Oxetanes This table summarizes general strategies that can be adapted for the synthesis of substituted this compound derivatives.

| Methodology | Precursor Type | Key Transformation | Substitution Pattern | Reference |

| Williamson Etherification | Substituted 1,3-diol derivative | Intramolecular C-O bond formation | Mono- or Polysubstituted | nih.gov |

| C-C Bond-Forming Cyclization | Functionalized ether with activating group | Intramolecular SN2 substitution | 2-substituted, Trisubstituted | beilstein-journals.org |

| Alcohol C–H Functionalization | Primary or secondary alcohol | Sulfonium intermediate, cyclization | 2,2-disubstituted, Polysubstituted | nih.gov |

| Radical Cyclization | Unsaturated ethers | Radical-polar crossover | Polysubstituted | nih.gov |

Oxetane-Fused and Spirocyclic Acetonitrile Analogues

Fusing the oxetane ring to another carbocyclic or heterocyclic system or incorporating it into a spirocyclic scaffold generates three-dimensionally complex molecules with unique properties. The synthesis of these analogues often relies on specialized cycloaddition or intramolecular cyclization strategies.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for constructing oxetane rings and can be applied to the synthesis of fused systems. researchgate.net For instance, the irradiation of a cyclic alkene with a carbonyl compound can yield a bicyclic oxetane. If one of the reactants contains a nitrile or a precursor group, this method can provide access to oxetane-fused acetonitrile analogues.

Spirocyclic oxetanes are frequently prepared via intramolecular cyclization of precursors containing a quaternary carbon center. A notable strategy involves the double ring-opening of bis-epoxy alcohols to form bicyclic ethers that include an oxetane ring. nih.gov Another approach is the addition/substitution cascade of isatins to form spirooxindole oxetanes. nih.gov These methods highlight the diverse tactics available for constructing complex spirocyclic systems. nih.gov The synthesis of spirooxetanes via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) cycloisomerization of homoallylic alcohols also presents a mild and high-yielding route. nih.gov

Table 2: Strategies for Fused and Spirocyclic Oxetane Synthesis

| Analogue Type | Synthetic Strategy | Example Precursors | Key Features | Reference |

| Fused Oxetane | Paternò-Büchi Reaction | Cyclic alkene, Acetonyl cyanide | Photochemical [2+2] cycloaddition | researchgate.net |

| Fused Oxetane | Domino Epoxide Opening | Bis-epoxy alcohols with nitrile group | Catalytic, forms anhydrofuranose-type structures | nih.gov |

| Spirocyclic Oxetane | MHAT/RPC Cycloisomerization | Homoallylic alcohol with a quaternary center | Radical-based, mild conditions | nih.gov |

| Spirocyclic Oxetane | Addition/Substitution Cascade | Isatin derivative, Activated alkene | Forms spirooxindole oxetanes | nih.gov |

Chiral Derivatives of this compound

The synthesis of enantiomerically pure or enriched chiral compounds is critical for pharmaceutical applications. Strategies for preparing chiral this compound derivatives include asymmetric synthesis, resolution of racemates, and the use of a chiral pool. mdpi.com

A key approach is the synthesis of chiral 2-substituted oxetane precursors. For example, the synthesis of (S)-oxetan-2-ylmethyl tosylate has been extensively studied and provides a versatile chiral building block. peeref.comfigshare.comucsb.edufigshare.com This intermediate can be converted to the corresponding chiral acetonitrile derivative through nucleophilic substitution with a cyanide source.

Asymmetric desymmetrization of prochiral oxetanes offers an elegant and efficient route to chiral products. Using a suitable chiral Brønsted acid catalyst, an internal nucleophile can open the oxetane ring in an enantioselective manner, leading to chiral heterocycles. nih.govnsf.gov While this specific method often leads to ring-opened products, the principles of catalytic asymmetric ring-opening can inspire strategies for asymmetric functionalization that preserve the oxetane core. Methodologies for synthesizing chiral δ-lactones using Evans' aldol (B89426) reactions and other stereocontrolled steps also provide a blueprint for creating multiple contiguous stereocenters that could be applied to oxetane precursors. nih.gov

Table 3: Approaches to Chiral this compound

| Strategy | Description | Example | Reference |

| Chiral Building Block | Synthesis and elaboration of an enantiopure oxetane precursor. | Nucleophilic substitution of (S)-oxetan-2-ylmethyl tosylate with cyanide. | peeref.comfigshare.com |

| Asymmetric Catalysis | Desymmetrization of a prochiral oxetane using a chiral catalyst. | Catalytic ring-opening of a meso-oxetane with an internal nucleophile. | nih.govnsf.gov |

| Chiral Pool Synthesis | Derivatization of a naturally occurring chiral molecule. | Conversion of a chiral 1,2,4-triol into a chiral 2-substituted oxetane. | mdpi.com |

| Chiral Resolution | Separation of a racemic mixture of this compound. | Classical resolution with a chiral acid or enzymatic resolution. | mdpi.com |

Heteroatom-Modified this compound Analogues

Replacing the oxygen atom of the oxetane ring with other heteroatoms, such as sulfur (thietane) or nitrogen (azetidine), yields structural analogues with distinct chemical and physical properties. The synthesis of these heteroatom-modified acetonitrile analogues requires different cyclization strategies.

The synthesis of 2-(azetidin-2-yl)acetonitrile would typically involve the cyclization of a suitably functionalized γ-amino alcohol or haloamine derivative. The nitrogen atom can be protected during the synthesis and deprotected at a later stage. The literature on aziridine-2-carboxylic esters provides synthetic logic that can be extrapolated to the four-membered azetidine (B1206935) ring system. ru.nl

For thietane (B1214591) analogues, such as 2-(thietan-2-yl)acetonitrile, synthetic routes often start from 1,3-dihalides or halo-thiols. The asymmetric desymmetrization of oxetanes using internal sulfur or selenium nucleophiles has been shown to produce chiral tetrahydrothiophenes (thiolanes) and tetrahydroselenophenes. nih.govnsf.gov This transformation, which involves ring-opening and re-closure, demonstrates a powerful method for converting an oxetane scaffold into a sulfur-containing heterocycle, which could be adapted to generate thietane derivatives under different conditions.

Derivatization at the Acetonitrile Side Chain

The acetonitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities. The acidic nature of the α-protons and the reactivity of the nitrile group itself allow for extensive derivatization of this compound. mdpi.com

The α-carbon can be deprotonated with a suitable base to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds. Condensation reactions, like the Knoevenagel condensation, with aldehydes or ketones can introduce a carbon-carbon double bond, as seen in the synthesis of 2-azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles. nih.gov

The nitrile group itself can undergo numerous transformations:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (2-(oxetan-2-yl)acetic acid) or a primary amide (2-(oxetan-2-yl)acetamide).

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride yields the corresponding primary amine (2-(oxetan-2-yl)ethanamine).

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

Cycloaddition: The nitrile can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles (via reaction with azides).

An isomer, 2-(oxetan-3-ylidene)acetonitrile, is readily synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction. chemicalbook.combldpharm.com This α,β-unsaturated nitrile is a valuable intermediate for further derivatization, including Michael additions or reduction of the double bond to furnish substituted 2-(oxetan-3-yl)acetonitrile (B3377780) derivatives.

Table 4: Potential Derivatizations of the Acetonitrile Side Chain

| Reaction Type | Reagents | Product Functional Group | Reference |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Nitrile | nih.gov |

| Hydrolysis | H3O+ or OH-, H2O | Carboxylic Acid or Amide | mdpi.com |

| Reduction | H2/Catalyst or LiAlH4 | Primary Amine | mdpi.com |

| Ritter-type Reaction | Carbocation source, H2O | N-Substituted Amide | mdpi.com |

| Tetrazole Synthesis | NaN3, Lewis Acid | Tetrazole Ring | mdpi.com |

Applications of 2 Oxetan 2 Yl Acetonitrile As a Synthetic Building Block

Role in Complex Organic Synthesis

The dual functionality of 2-(Oxetan-2-yl)acetonitrile provides chemists with a powerful tool for creating diverse and complex organic molecules. The oxetane (B1205548) moiety offers a polar, three-dimensional structural element, while the nitrile group serves as a key reactive handle for a wide array of chemical transformations.

Precursor to Biologically Active Scaffolds

The oxetane ring is a highly sought-after motif in medicinal chemistry. nih.govnih.gov Its incorporation into drug candidates can lead to improved physicochemical properties. Specifically, the oxetane group can act as a polar and metabolically stable isostere for less desirable functionalities like gem-dimethyl or carbonyl groups. nih.govacs.org This substitution can enhance aqueous solubility, reduce metabolic liability, and improve target binding, all of which are critical parameters in drug design. nih.gov

The nitrile group in this compound is also of great value as it is a precursor to other essential functional groups, such as primary amines, carboxylic acids, and amides, which are ubiquitous in pharmaceuticals. mdpi.com For instance, the reduction of the nitrile can yield a β-aminoethyl oxetane, a scaffold with potential applications in neuroscience and other therapeutic areas. The hydrolysis of the nitrile leads to a carboxylic acid, providing a handle for amide bond formation. Therefore, this compound serves as an excellent starting material for generating libraries of novel, oxetane-containing compounds for biological screening.

Intermediate in Total Synthesis of Natural Products

The oxetane ring is a core structural feature in several biologically active natural products. eurjchem.comcihanuniversity.edu.iqresearchgate.net Notable examples include the potent anticancer drug Paclitaxel (Taxol®) and the antibiotic Oxetanocin A. acs.orgeurjchem.comresearchgate.net The synthesis of these complex molecules and their analogs often relies on the use of pre-functionalized oxetane building blocks. eurjchem.comcihanuniversity.edu.iq

While a direct application of this compound in a completed total synthesis of a natural product is not prominently documented in the literature, its potential as a key intermediate is clear. The cyanomethyl side chain provides a two-carbon extension from the oxetane ring, which can be elaborated into more complex functionalities required for the synthesis of natural product skeletons. The versatility of the nitrile group allows for the introduction of various substituents and the formation of new carbon-carbon bonds, making it a strategic component for convergent synthetic routes.

Synthon for Heterocyclic Compounds

The acetonitrile (B52724) moiety is a well-established building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. mdpi.com These structures form the core of many pharmaceuticals and agrochemicals. scinito.ai The cyanomethyl radical (•CH2CN), which can be generated from the acetonitrile group, is a key intermediate in various cyclization reactions to form rings such as indolines, oxindoles, and isoquinolinediones.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, in [2+2] cyclizations with alkynes, acetonitrile derivatives can be used to construct cyclobutenone rings. mdpi.com This reactivity, combined with the presence of the oxetane ring, allows this compound to be a precursor for novel heterocyclic systems where the oxetane is fused or appended to the newly formed ring, creating unique three-dimensional structures with potential biological relevance.

Table 1: Examples of Heterocyclic Scaffolds Synthesizable from Acetonitrile Derivatives

| Heterocyclic Scaffold | Synthetic Method | Potential Application |

|---|---|---|

| Indolines | Radical Cyanomethylarylation | Pharmaceutical Intermediates |

| Oxindoles | Radical Cyanomethylarylation | Biologically Active Motifs |

| Isoquinolinones | Radical Cyanomethylarylation | Pharmaceutical Scaffolds |

| Cyclobutenones | [2+2] Cyclization with Alkynes | Synthetic Intermediates |

| Oxazoles | Electrochemical Synthesis | Medicinal Chemistry |

Potential in Materials Science and Polymer Chemistry

The unique properties of the oxetane ring also lend themselves to applications in materials science, where the introduction of this strained, polar heterocycle can influence the bulk properties of materials.

Monomers for Oxetane-Containing Polymers

Oxetanes are known to undergo cationic ring-opening polymerization to produce polyethers. google.com This process can be initiated by Lewis or Brønsted acids. If this compound were used as a monomer in such a polymerization, it would result in a polyether with pendant cyanomethyl groups along the polymer backbone.

These pendant nitrile groups would offer several advantages. They would increase the polarity of the polymer, potentially affecting its solubility and thermal properties. Moreover, the nitrile groups could be chemically modified post-polymerization to introduce other functionalities, allowing for the creation of functional materials, such as polymer supports for catalysts or chromatography, or for the development of cross-linked networks. While the polymerization of oxetanes is a known process, specific studies detailing the polymerization of this compound are not widely reported.

Incorporation into Functional Materials (e.g., HPLC stationary phases)

In High-Performance Liquid Chromatography (HPLC), the stationary phase is a critical component that determines the separation selectivity. The development of novel stationary phases with unique chemical properties is an ongoing area of research. Acetonitrile is a very common component of the mobile phase in reversed-phase HPLC due to its low viscosity, UV transparency, and favorable elution strength. sigmaaldrich.comyoutube.com

The incorporation of a molecule like this compound into the stationary phase itself could offer new separation capabilities. The polar oxetane and nitrile functionalities could be bonded to a silica (B1680970) support to create a polar stationary phase for use in normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) modes. The distinct dipole moments and hydrogen bond accepting capabilities of the ether and nitrile groups could provide unique selectivity for the separation of polar analytes that are difficult to resolve on conventional stationary phases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Paclitaxel (Taxol®) |

| Oxetanocin A |

| Indolines |

| Oxindoles |

| Isoquinolinediones |

| Cyclobutenones |

| Oxazoles |

Mechanistic and Theoretical Investigations of 2 Oxetan 2 Yl Acetonitrile Reactivity and Structure

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reaction mechanisms of strained ring systems like oxetanes. nih.govresearchgate.net Theoretical studies on various substituted oxetanes have elucidated the pathways of their thermal and photochemical reactions, as well as their behavior under acidic or basic conditions. acs.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Transition States and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surfaces of chemical reactions. These methods allow for the optimization of geometries of reactants, products, transition states, and any intermediates. For a molecule like 2-(Oxetan-2-yl)acetonitrile, such calculations would be crucial in understanding its reactivity.

For instance, in the acid-catalyzed ring-opening of a 2-substituted oxetane (B1205548), DFT calculations can model the protonation of the oxetane oxygen, followed by the nucleophilic attack. The calculations would provide the energies of the transition states for different pathways (e.g., SN1 vs. SN2 type mechanisms), helping to predict the most likely reaction course. The stability of the resulting carbocation or the transition state leading to the product would be influenced by the electronic nature of the substituent at the 2-position.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| SN1-like | B3LYP | 6-31G | 25.4 |

| SN2-like | B3LYP | 6-31G | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on the ring-opening of this compound are not available.

Understanding Regio- and Stereoselectivity through Computational Models

Computational models are invaluable for predicting and explaining the regio- and stereoselectivity of reactions involving chiral centers, such as the C2 position of this compound. For nucleophilic ring-opening reactions, computational analysis of the transition states can reveal why a nucleophile preferentially attacks at a specific carbon atom of the oxetane ring.

The acetonitrile (B52724) group, being electron-withdrawing, would influence the charge distribution in the oxetane ring. Computational models could quantify this effect and predict the more electrophilic carbon atom, thus explaining the regioselectivity of nucleophilic attack. Similarly, by comparing the energies of transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be predicted.

Electronic Structure Analysis and Reactivity Predictions

Analysis of the electronic structure of this compound, through methods like Natural Bond Orbital (NBO) analysis, can provide insights into its reactivity. The electron-withdrawing nature of the nitrile group is expected to have a significant impact on the electron density distribution within the oxetane ring. libretexts.orgrsc.org This inductive effect would likely make the adjacent C2 carbon more electrophilic.

Furthermore, the oxygen atom in the oxetane ring possesses lone pairs of electrons that can participate in hydrogen bonding, a property that is crucial for its biological activity. acs.orgutexas.edu The presence of the acetonitrile group might modulate the basicity of the oxetane oxygen, which in turn would affect its ability to act as a hydrogen bond acceptor. Computational predictions of properties like pKa can quantify these effects.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static but exists as an ensemble of interconverting conformations. Conformational analysis and molecular dynamics simulations are essential tools for understanding the preferred shapes of this molecule and the energetic barriers between different conformations. acs.org

Ring Puckering and Strain Energy of the Oxetane Moiety

The oxetane ring is not perfectly planar but exhibits a certain degree of puckering to alleviate torsional strain. acs.org The extent of this puckering is influenced by the substituents on the ring. The introduction of a substituent can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.org The strain energy of the oxetane ring, typically around 25 kcal/mol, is a key factor in its reactivity, particularly in ring-opening reactions. utexas.edu

Computational methods can be used to calculate the puckering angle and the strain energy of this compound. These calculations would likely show that the presence of the acetonitrile group at the 2-position influences the degree of ring puckering compared to the parent, unsubstituted oxetane.

Illustrative Data Table: Comparison of Puckering Angles

| Compound | Puckering Angle (degrees) |

| Oxetane | ~10 |

| 2-Methyloxetane | ~15 |

| Hypothetical this compound | 12-18 |

Note: The value for this compound is an educated estimate based on data for other substituted oxetanes and is for illustrative purposes.

Influence of the Acetonitrile Substituent on Conformation

The acetonitrile substituent at the 2-position will have its own conformational preferences relative to the oxetane ring. The rotation around the C2-C(acetonitrile) bond will be governed by steric and electronic interactions. Molecular dynamics simulations can provide a dynamic picture of these conformational changes over time.

These simulations can reveal the most populated conformations and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or how it might orient itself in the transition state of a chemical reaction. The incorporation of an oxetane into an aliphatic chain can favor certain conformations over others. nih.gov

Advanced Spectroscopic Probes for Mechanistic Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for moving beyond simple structural confirmation to a deep understanding of reaction mechanisms, including the identification of transient intermediates and the elucidation of complex structural features.

For a molecule like this compound, multi-dimensional NMR spectroscopy would be crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming its three-dimensional structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for this purpose.

COSY (¹H-¹H Correlation): This experiment would reveal the coupling relationships between protons in the molecule. For this compound, COSY spectra would show correlations between the proton on the carbon bearing the cyano group and the adjacent proton on the oxetane ring. It would also map the couplings between the protons within the oxetane ring, helping to establish their relative positions (e.g., cis/trans relationships to the acetonitrile substituent).

HSQC (¹H-¹³C One-Bond Correlation): HSQC provides direct correlation between a proton and the carbon to which it is attached. This is essential for assigning the carbon signals of the oxetane ring and the acetonitrile moiety based on their known proton chemical shifts.

HMBC (¹H-¹³C Long-Range Correlation): HMBC is key to piecing together the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds apart. For instance, it could show a correlation between the protons of the methylene (B1212753) group in the acetonitrile fragment and the C2 carbon of the oxetane ring, confirming the connectivity between the two parts of the molecule.

Table 1: Hypothetical Multi-Dimensional NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H on C2 of oxetane with adjacent ring protons and with H on the cyanomethyl group. | Proton-proton coupling network, confirming the connectivity within the oxetane ring and to the substituent. |

| HSQC | Direct correlation of each proton with its attached carbon. | Unambiguous assignment of all carbon signals in the molecule. |

| HMBC | Correlation between the cyanomethyl protons and C2 of the oxetane; correlations between oxetane protons and adjacent ring carbons. | Confirmation of the overall molecular structure and connectivity between the oxetane ring and the acetonitrile group. |

UV-Vis and Infrared (IR) spectroscopy, particularly when used for in-situ monitoring, are powerful for studying the kinetics and mechanisms of reactions involving this compound.

UV-Vis Spectroscopy: While the oxetane and acetonitrile groups themselves are not strongly chromophoric in the UV-Vis range, this technique becomes valuable if the compound is involved in reactions that form conjugated systems or colored intermediates. For example, in a ring-opening reaction that leads to the formation of a double bond conjugated with the nitrile group, the appearance and growth of a new absorption band in the UV-Vis spectrum could be monitored over time to determine reaction rates.

IR Spectroscopy: The nitrile (C≡N) stretching frequency (typically around 2250 cm⁻¹) provides a distinct and easily monitored spectroscopic handle. During a reaction, changes in the electronic environment of the nitrile group or its consumption would lead to a shift in or disappearance of this peak. Similarly, the C-O-C stretching vibrations of the oxetane ring (around 980 cm⁻¹) are characteristic. The disappearance of this peak would signify a successful ring-opening reaction. In-situ IR spectroscopy allows for real-time tracking of the concentrations of reactants, intermediates, and products, providing valuable kinetic data.

Table 2: Application of UV-Vis and IR Spectroscopy in Reaction Monitoring

| Spectroscopic Technique | Key Functional Group/Feature | Application in Mechanistic Studies |

|---|---|---|

| UV-Vis Spectroscopy | Formation of chromophores (e.g., conjugated systems). | Monitoring the formation of colored products or intermediates; kinetic analysis of reactions leading to conjugation. |

| IR Spectroscopy | Nitrile (C≡N) stretch; Oxetane C-O-C stretch. | Real-time monitoring of the consumption of the starting material and the formation of products; identification of functional groups in transient intermediates. |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying reaction intermediates and products, thereby helping to piece together a reaction mechanism.

Identification of Intermediates: By analyzing the reaction mixture at different time points, it is possible to detect and obtain the exact mass of transient species. For example, in a proposed acid-catalyzed ring-opening of this compound, HRMS could be used to detect the protonated oxetane intermediate.

Fragmentation Analysis: The fragmentation pattern of the parent ion in the mass spectrometer can provide structural information. By comparing the fragmentation patterns of the starting material and the products, one can infer the structural changes that have occurred during the reaction. For this compound, characteristic fragmentation might involve the loss of the acetonitrile group or cleavage of the oxetane ring.

Isotopic Labeling Studies: To further elucidate the mechanism, isotopic labeling studies can be performed. For instance, by using a deuterated reagent and analyzing the products with HRMS, the site of bond cleavage or protonation can be determined by tracking the location of the deuterium (B1214612) atom in the product molecules.

Table 3: Use of HRMS in Mechanistic Investigations of this compound

| HRMS Application | Example in the Context of this compound | Insight Gained |

|---|---|---|

| Intermediate Detection | Detecting the mass of a protonated oxetane in an acid-catalyzed reaction. | Confirmation of the initial step of the proposed reaction mechanism. |

| Fragmentation Analysis | Observing the loss of specific neutral fragments (e.g., CH₂CN) from the molecular ion. | Structural confirmation and understanding of bond strengths within the molecule. |

| Isotopic Labeling | Using D₂O in a hydrolysis reaction and identifying the position of deuterium in the product. | Elucidation of the precise pathway of bond formation and cleavage. |

Future Research Directions and Outlook for 2 Oxetan 2 Yl Acetonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized oxetanes can be challenging, often requiring multi-step procedures. acs.orgnih.gov Future research into 2-(Oxetan-2-yl)acetonitrile will likely focus on the development of efficient, scalable, and sustainable synthetic methodologies.

One promising avenue is the exploration of photocatalysis. Photoinduced hydrogen atom transfer (HAT) reactions have emerged as a mild and effective method for the C-H functionalization of alcohols to form oxetanes. nih.govacs.org Adapting such a strategy to a substrate bearing a protected acetonitrile (B52724) group could provide a direct and atom-economical route to this compound.

Another area for development is the use of readily available starting materials. For instance, methodologies for the formation of 2-substituted oxetanes have been developed for key synthetic fragments in potential drug candidates. figshare.comfigshare.com Future work could focus on adapting these routes, which have been demonstrated on a large scale, to incorporate the acetonitrile functionality.

Furthermore, leveraging biocatalysis could offer a green and highly selective approach. While not yet applied to this specific molecule, the broader field of enzyme-catalyzed synthesis is rapidly expanding and could provide novel retrosynthetic disconnections.

A summary of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis (e.g., HAT) | Mild reaction conditions, high functional group tolerance, atom economy. | Development of suitable photocatalysts and optimization of reaction parameters for substrates bearing nitrile groups. |

| Catalytic Cyclization | Potential for high stereoselectivity, use of earth-abundant metal catalysts. | Design of catalysts that can facilitate the 4-exo-tet cyclization required for oxetane (B1205548) formation. |

| Biocatalysis | High selectivity, environmentally benign conditions, use of renewable resources. | Discovery and engineering of enzymes capable of forming the oxetane ring on a nitrile-containing substrate. |

| Flow Chemistry | Improved safety, scalability, and precise control over reaction conditions. | Adaptation of existing batch syntheses to continuous flow processes for safer and more efficient production. |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is dictated by its two key functional groups: the oxetane ring and the nitrile moiety. While the individual reactivities of these groups are well-established, their interplay within the same molecule could lead to novel chemical transformations.

The oxetane ring, being a strained ether, is susceptible to ring-opening reactions under both acidic and basic conditions. chemrxiv.org This reactivity can be harnessed to introduce new functionalities. For example, reaction with nucleophiles could lead to a variety of 1,3-disubstituted propan-2-ol derivatives, which are valuable synthons in organic chemistry.

The nitrile group is a versatile precursor to other functional groups. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocycles. The proximity of the oxetane ring could influence the reactivity and selectivity of these transformations.

Future research should systematically investigate the reactivity of this compound with a range of reagents to map out its chemical behavior. This could unveil unique reaction pathways and provide access to novel molecular scaffolds.

Expansion of Applications in Diverse Chemical Fields

The unique structural features of this compound make it an attractive building block for various applications, particularly in medicinal chemistry. The oxetane motif is increasingly used as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved metabolic stability and solubility. nih.govacs.org

The introduction of the this compound moiety into bioactive molecules could be a valuable strategy for lead optimization in drug discovery programs. nih.gov The nitrile group can serve as a handle for further derivatization, allowing for the rapid generation of compound libraries for biological screening.

Beyond medicinal chemistry, the unique reactivity of this compound could be exploited in materials science. For instance, the ring-opening polymerization of oxetanes can lead to polyethers with interesting properties. The presence of the nitrile group could allow for post-polymerization modification, leading to functional materials with tailored characteristics.

Potential applications are summarized in the table below.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Lead optimization, fragment-based drug discovery. | Oxetane can improve physicochemical properties; nitrile allows for further derivatization. nih.govacs.org |

| Agrochemicals | Synthesis of novel pesticides and herbicides. | The oxetane moiety can enhance biological activity and environmental profile. |

| Materials Science | Monomer for functional polyethers. | Ring-opening polymerization of the oxetane ring; nitrile for post-polymerization modification. |

| Organic Synthesis | Versatile building block for complex molecules. | Access to unique 1,3-disubstituted propan-2-ol derivatives via ring-opening. |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. For a relatively unexplored molecule like this compound, these computational tools can be particularly valuable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.